Zifaxaban
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zifaxaban is an orally active, direct inhibitor of factor Xa (FXa), a key enzyme in the coagulation cascade. It is being developed for the prevention and treatment of arterial and venous thrombosis. This compound is notable for its high selectivity and potency in inhibiting FXa, making it a promising candidate in anticoagulant therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zifaxaban involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its pharmacological properties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow processes. The process is designed to be cost-effective and scalable, ensuring consistent quality and compliance with regulatory standards. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Zifaxaban undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are used to introduce or modify functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have altered pharmacological properties. These derivatives are often studied to understand the structure-activity relationship and to identify potential improvements in efficacy and safety .
Scientific Research Applications
Zifaxaban has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of factor Xa and the design of selective anticoagulants.
Biology: Investigated for its effects on coagulation pathways and its potential to prevent thrombosis in various animal models.
Medicine: Under clinical trials for the prevention and treatment of deep vein thrombosis, pulmonary embolism, and other thromboembolic disorders.
Industry: Potential use in the development of new anticoagulant drugs with improved safety profiles
Mechanism of Action
Zifaxaban exerts its effects by selectively inhibiting factor Xa, an enzyme that plays a crucial role in the conversion of prothrombin to thrombin, a key step in the coagulation cascade. By inhibiting factor Xa, this compound effectively reduces the formation of thrombin and subsequently prevents the formation of blood clots. This selective inhibition minimizes the risk of bleeding compared to traditional anticoagulants that target multiple coagulation factors .
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: Another oral factor Xa inhibitor with similar anticoagulant properties but potentially higher bleeding risks.
Apixaban: Known for its high selectivity for factor Xa and favorable safety profile.
Edoxaban: An oral factor Xa inhibitor with a different pharmacokinetic profile compared to zifaxaban
Uniqueness of this compound
This compound is unique due to its high selectivity for factor Xa and its lower risk of bleeding compared to other factor Xa inhibitors. This makes it a promising candidate for long-term anticoagulant therapy, particularly in patients at high risk of thromboembolic events .
Properties
Molecular Formula |
C20H16ClN3O4S |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
5-chloro-N-[[(5S)-2-oxo-3-[4-(2-oxopyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H16ClN3O4S/c21-17-9-8-16(29-17)19(26)22-11-15-12-24(20(27)28-15)14-6-4-13(5-7-14)23-10-2-1-3-18(23)25/h1-10,15H,11-12H2,(H,22,26)/t15-/m0/s1 |
InChI Key |
MXWOUAQNXIUJIN-HNNXBMFYSA-N |
Isomeric SMILES |
C1[C@@H](OC(=O)N1C2=CC=C(C=C2)N3C=CC=CC3=O)CNC(=O)C4=CC=C(S4)Cl |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)N3C=CC=CC3=O)CNC(=O)C4=CC=C(S4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.